molecular formula C21H25BrN2O3S B3018848 N-(4-bromo-2-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide CAS No. 941904-37-6

N-(4-bromo-2-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide

Cat. No. B3018848
CAS RN: 941904-37-6
M. Wt: 465.41
InChI Key: LKMFIAUMGDRGEW-UHFFFAOYSA-N
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Description

The compound "N-(4-bromo-2-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide" is a chemically synthesized molecule that may have potential biological activity. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their synthesis, molecular structure, and biological activities, which can be used to infer possible characteristics of the compound .

Synthesis Analysis

The synthesis of related acetamide derivatives typically involves multi-step reactions starting from basic building blocks such as amino acids, amines, or phenols. For instance, the synthesis of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives involves the reaction of benzenesulfonyl chloride with 1-aminopiperidine, followed by substitution at the nitrogen atom with different electrophiles . Similarly, the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide from p-acetamidophenol via alkylation and nitration demonstrates the complexity and specificity of the reactions required to introduce various functional groups .

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized using spectroscopic methods such as infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). These techniques provide information about the functional groups present and the overall molecular conformation. For example, the structural and vibrational characteristics of N-(2-methylphenyl)-2,2-dichloroacetamide and N-(4-methylphenyl)-2,2-dichloroacetamide were determined using FTIR, FT-Raman spectra, and computational methods .

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives can be influenced by the substituents on the aromatic ring and the nature of the amide linkage. The interaction between different functional groups, such as nitro and acetamido groups, can lead to changes in chemical shifts observed in NMR spectroscopy, as seen in the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide . Additionally, the conformational analysis of opioid kappa agonists suggests that the ability of a compound to adopt a specific conformation can be crucial for its biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of electron-withdrawing or electron-donating groups can affect these properties significantly. The steric influence of substituents like the methyl group on the characteristic frequencies of the amide group can be studied through vibrational spectroscopy, as demonstrated in the analysis of dichloroacetamide derivatives .

properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25BrN2O3S/c1-15-6-9-19(10-7-15)28(26,27)24-12-4-3-5-18(24)14-21(25)23-20-11-8-17(22)13-16(20)2/h6-11,13,18H,3-5,12,14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKMFIAUMGDRGEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=C(C=C(C=C3)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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